(E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
(E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0691689
InChI:
InChI=1S/C11H12N4S/c1-8-5-3-4-6-10(8)7-12-15-9(2)13-14-11(15)16/h3-7H,1-2H3,(H,14,16)/b12-7+
SMILES:
CC1=CC=CC=C1C=NN2C(=NNC2=S)C
Molecular Formula:
C11H12N4S
Molecular Weight:
232.31 g/mol
(E)-5-methyl-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
CAS No.:
Cat. No.: VC0691689
Molecular Formula: C11H12N4S
Molecular Weight: 232.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4S |
|---|---|
| Molecular Weight | 232.31 g/mol |
| IUPAC Name | 3-methyl-4-[(E)-(2-methylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C11H12N4S/c1-8-5-3-4-6-10(8)7-12-15-9(2)13-14-11(15)16/h3-7H,1-2H3,(H,14,16)/b12-7+ |
| Standard InChI Key | UIEPOLIQWRSWPX-KPKJPENVSA-N |
| Isomeric SMILES | CC1=CC=CC=C1/C=N/N2C(=NNC2=S)C |
| SMILES | CC1=CC=CC=C1C=NN2C(=NNC2=S)C |
| Canonical SMILES | CC1=CC=CC=C1C=NN2C(=NNC2=S)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator